

An In-depth Technical Guide to the Synthesis and Characterization of Phenyl Cinnamate

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Compound of Interest

Compound Name: Phenyl cinnamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **phenyl cinnamate**, a significant organic compound with applications in various scientific fields. This document details established synthetic protocols, thorough characterization methodologies, and presents key analytical data in a clear, accessible format.

Synthesis of Phenyl Cinnamate

Phenyl cinnamate is commonly synthesized in the laboratory via the esterification of cinnamic acid with phenol. One of the most effective and widely documented methods involves a two-step process: the conversion of cinnamic acid to cinnamoyl chloride, followed by the reaction of the acyl chloride with phenol. An alternative approach is the direct Fischer esterification of cinnamic acid and phenol using an acid catalyst.

Synthesis via Cinnamoyl Chloride Intermediate

This robust method typically provides a good yield of the desired ester. The reaction proceeds by first activating the carboxylic acid group of cinnamic acid with thionyl chloride to form the more reactive cinnamoyl chloride. This intermediate then readily undergoes nucleophilic acyl substitution with phenol to yield **phenyl cinnamate**.

Experimental Protocol: Synthesis of **Phenyl Cinnamate** via Cinnamoyl Chloride^[1]

Materials:

- Cinnamic acid
- Thionyl chloride (redistilled before use is recommended)[1]
- Phenol (analytical reagent grade)[1]
- 95% Ethanol
- 2% Sodium bicarbonate solution

Procedure:

- **Formation of Cinnamoyl Chloride:** In a 500-mL Claisen flask fitted with a reflux condenser and a gas-absorption trap for hydrogen chloride and sulfur dioxide, a mixture of 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride is placed.[1] The flask is mounted at an angle to prevent the condensate from running into the side arm.[1] The mixture is heated cautiously on a steam bath until the evolution of hydrogen chloride ceases (approximately 45–60 minutes).[1]
- **Reaction with Phenol:** The reaction mixture is allowed to cool, and 94 g (1 mole) of phenol is added.[1] The mixture is then reheated on the steam bath until the evolution of hydrogen chloride is no longer observed (approximately 1 hour).[1] To ensure the reaction goes to completion and to remove any remaining hydrogen chloride, the flask is briefly heated to reflux on a sand bath.[1]
- **Purification:** The crude reaction mixture is cooled and then distilled under reduced pressure. The fraction boiling at 190–210 °C at 15 mm Hg is collected.[1] The distillate, which solidifies upon cooling to a pale yellow solid, is then purified.[1] The solid is ground to a powder and washed with 500 mL of cold 2% sodium bicarbonate solution.[1] The resulting residue is recrystallized from 300 mL of 95% ethanol to yield pure, white crystals of **phenyl cinnamate**. [1]

Yield: 141–168 g (63–75%) of pure **phenyl cinnamate**. [1]

Fischer Esterification

Fischer esterification offers a more direct route to **phenyl cinnamate** by reacting cinnamic acid and phenol in the presence of a strong acid catalyst, such as sulfuric acid.[2] This is an equilibrium-driven reaction, and removal of water can be employed to drive the reaction towards the product.

Characterization of Phenyl Cinnamate

A thorough characterization of the synthesized **phenyl cinnamate** is crucial to confirm its identity, purity, and structure. The following sections detail the key analytical techniques and expected results.

Physicochemical Properties

A summary of the key physicochemical properties of **phenyl cinnamate** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O ₂	[3]
Molecular Weight	224.25 g/mol	[3]
Melting Point	75–76 °C	[1]
Boiling Point	190–210 °C at 15 mm Hg	[1]
Appearance	White crystalline solid	[1]

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation of **phenyl cinnamate**.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Vinyllic Proton (α to C=O)	~6.5	d	~16.0	1H
Vinyllic Proton (β to C=O)	~7.8	d	~16.0	1H
Aromatic Protons (Cinnamate Phenyl)	~7.4-7.6	m	-	5H
Aromatic Protons (Phenoxy Phenyl)	~7.1-7.4	m	-	5H

Experimental Protocol: ^1H NMR Spectroscopy

Sample Preparation:

- Solvent: Deuterated chloroform (CDCl_3) is a commonly used solvent.
- Concentration: A solution of approximately 5-10 mg/mL of **phenyl cinnamate** in the deuterated solvent is prepared.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Acquisition Parameters:

- Spectrometer Frequency: 300-500 MHz.
- Number of Scans: 16-32 scans are generally sufficient to obtain a good signal-to-noise ratio.
- Relaxation Delay: A delay of 1-2 seconds between scans is typically used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Signal Assignment	Chemical Shift (δ , ppm)
Carbonyl Carbon (C=O)	~165
Vinylic Carbon (α to C=O)	~118
Vinylic Carbon (β to C=O)	~145
Aromatic Carbons (Cinnamate Phenyl)	~128-134
Aromatic Carbons (Phenoxy Phenyl)	~121-151

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation:

- Solvent: Deuterated chloroform (CDCl₃).
- Concentration: A more concentrated solution (20-50 mg/mL) is often required compared to ¹H NMR.

Acquisition Parameters:

- Spectrometer Frequency: 75-125 MHz.
- Decoupling: Proton decoupling is used to simplify the spectrum to single lines for each carbon.

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3060	C-H stretch	Aromatic & Vinylic
~1735	C=O stretch	Ester
~1635	C=C stretch	Alkene
~1600, 1490	C=C stretch	Aromatic Ring
~1200	C-O stretch	Ester

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation:

- **KBr Pellet:** A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.
- **Nujol Mull:** The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

- **Molecular Ion (M⁺):** m/z = 224
- **Base Peak:** m/z = 131 (loss of phenoxy radical, •OC₆H₅) corresponding to the cinnamoyl cation.
- **Other Fragments:** m/z = 103 (loss of CO from the cinnamoyl cation) and m/z = 77 (phenyl cation).

Experimental Protocol: Mass Spectrometry

Ionization Method:

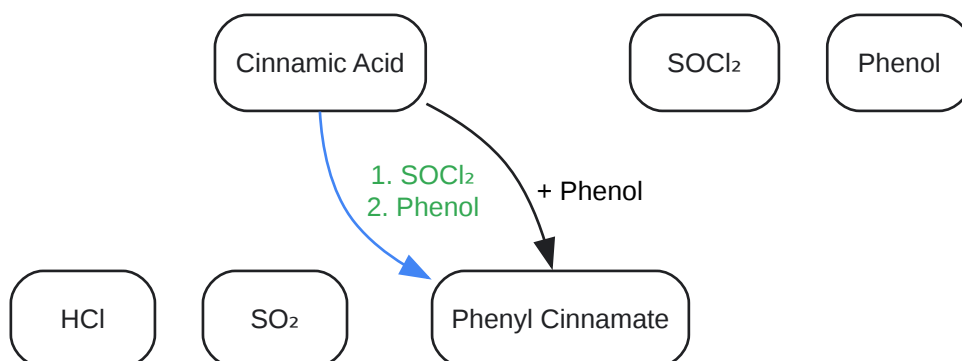
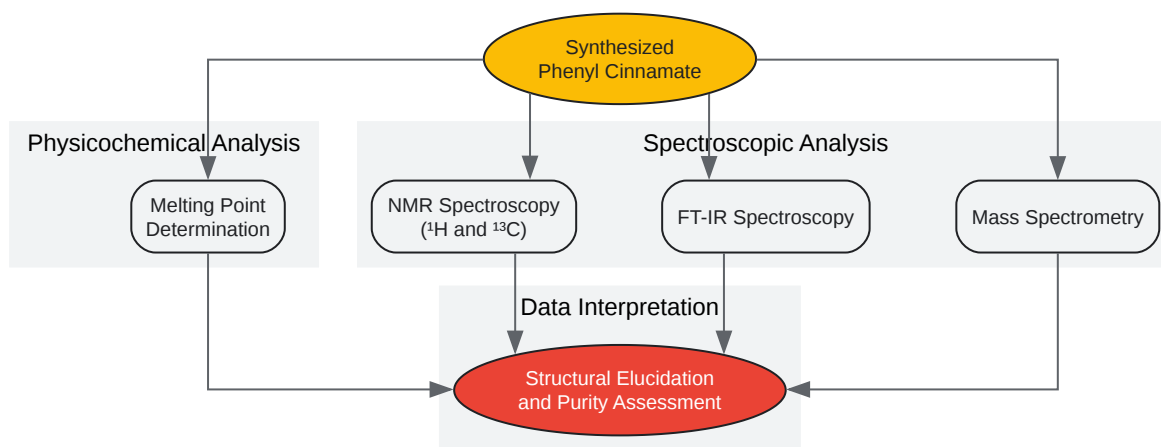
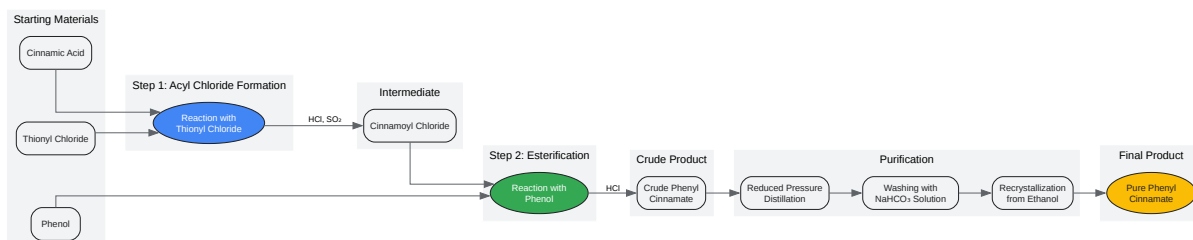
- Electron Impact (EI): A common method for volatile compounds.

Analysis:

- The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Visualizations

Synthesis Workflow



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